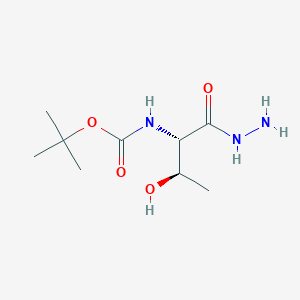

Boc-L-threonine hydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O4/c1-5(13)6(7(14)12-10)11-8(15)16-9(2,3)4/h5-6,13H,10H2,1-4H3,(H,11,15)(H,12,14)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYJVAWYZBLUFS-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NN)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NN)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-L-Threonine Hydrazide: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Boc-L-Threonine Hydrazide in Peptide Chemistry

In the landscape of modern drug discovery and peptide science, the strategic incorporation of modified amino acids is paramount to accessing novel therapeutics with enhanced properties. Among these critical building blocks is this compound, a derivative of the essential amino acid L-threonine, featuring a tert-butoxycarbonyl (Boc) protecting group on its amine and a hydrazide functional group at its C-terminus. This unique combination of functionalities makes it an invaluable intermediate for the synthesis of complex peptides and peptidomimetics.

The Boc group provides robust, acid-labile protection of the α-amine, a cornerstone of solid-phase peptide synthesis (SPPS) methodologies developed by Merrifield.[1] The C-terminal hydrazide, however, is what sets this molecule apart. It serves as a masked carboxylate that can be chemoselectively activated to form a peptide bond, enabling the crucial strategy of peptide fragment condensation.[2][3] This approach allows for the efficient assembly of large proteins and complex peptides by coupling smaller, purified peptide segments, thereby overcoming challenges associated with the stepwise synthesis of long sequences.[2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and strategic applications of this compound, offering field-proven insights for its effective utilization in research and development.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source |

| Chemical Name | tert-butyl N-[(2S,3R)-1-(hydrazinecarbonyl)-2-hydroxybutyl]carbamate | N/A |

| Synonyms | Boc-L-Thr-NHNH2, Boc-Threonine Hydrazide | N/A |

| CAS Number | 69568-63-4 | [4] |

| Molecular Formula | C9H19N3O4 | Deduced |

| Molecular Weight | 233.26 g/mol | Calculated |

| Appearance | White to off-white solid | Typical |

| Solubility | Soluble in methanol, DMF, and other polar organic solvents | N/A |

Note: The molecular formula and weight are calculated based on the conversion of the carboxylic acid of Boc-L-threonine to a hydrazide. Specific experimental data from a certificate of analysis should always be consulted.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is a well-established, two-step process that begins with the readily available amino acid L-threonine. The process involves the protection of the α-amine with a Boc group, followed by esterification and subsequent hydrazinolysis.

Step 1: Synthesis of Boc-L-Threonine

The initial step involves the protection of the α-amino group of L-threonine using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. This reaction is typically carried out in a mixed solvent system to ensure the solubility of both the amino acid and the Boc anhydride.

Experimental Protocol: Boc Protection of L-Threonine

-

Dissolution: Dissolve L-threonine in a mixture of 1,4-dioxane and aqueous 1N sodium hydroxide solution in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the stirred solution while maintaining the temperature at 0-5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the aqueous residue with water and wash with a non-polar organic solvent like pentane or ethyl ether to remove any unreacted (Boc)₂O and other organic impurities.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 1-2 with a cold aqueous solution of potassium hydrogen sulfate or 1N hydrochloric acid.[5] This will precipitate the Boc-L-threonine.

-

Isolation: Extract the product into an organic solvent such as ethyl acetate or ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-threonine as a white solid.[5][6]

Step 2: Synthesis of this compound via Methyl Ester

The most common and efficient method for preparing the hydrazide is through the hydrazinolysis of the corresponding methyl ester. This involves first converting the carboxylic acid of Boc-L-threonine to its methyl ester, followed by reaction with hydrazine hydrate.

Experimental Protocol: Esterification and Hydrazinolysis

-

Esterification: Dissolve the dried Boc-L-threonine in methanol. Cool the solution in an ice bath and slowly add thionyl chloride dropwise. Allow the reaction to proceed at room temperature for several hours. The reaction can be monitored by TLC. After completion, remove the solvent under reduced pressure to obtain the crude Boc-L-threonine methyl ester.

-

Hydrazinolysis: Dissolve the crude methyl ester in methanol. Add hydrazine hydrate (typically a 2-3 fold molar excess) to the solution.

-

Reaction and Isolation: Stir the reaction mixture at room temperature for 12-24 hours. The product, this compound, will often precipitate out of the solution as a white solid. The precipitate can be collected by filtration, washed with cold methanol or ether, and dried under vacuum.

The overall synthetic workflow can be visualized as follows:

Quality Control and Characterization

Rigorous analytical characterization is crucial to ensure the purity and structural integrity of the synthesized this compound before its use in peptide synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should confirm the presence of the Boc group (a characteristic singlet at ~1.4 ppm integrating to 9 protons), the threonine side chain protons, and the protons of the hydrazide group.

-

¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon of the hydrazide, as well as signals for the carbons of the Boc group and the threonine backbone.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the product. The expected [M+H]⁺ ion for C₉H₁₉N₃O₄ would be approximately m/z 234.28.

-

Melting Point: The melting point of the purified solid can be compared to literature values as an indicator of purity.

Applications in Peptide Synthesis and Drug Development

This compound is a key player in the synthesis of peptides, particularly through fragment condensation strategies.[4]

Peptide Fragment Condensation

The C-terminal hydrazide can be converted to a highly reactive acyl azide intermediate upon treatment with a nitrous acid source (e.g., sodium nitrite in acidic conditions). This acyl azide can then be coupled to the N-terminus of another peptide fragment to form a new peptide bond. This method is advantageous because the activation of the hydrazide is highly chemoselective and proceeds with minimal racemization.

This strategy is particularly useful for:

-

Synthesizing long peptides or small proteins: By breaking down the target sequence into smaller, more manageable fragments that can be synthesized and purified individually before being ligated together.

-

Incorporating post-translationally modified or unnatural amino acids: These can be introduced into a specific fragment, which is then incorporated into the larger peptide.

Drug Development

The threonine residue itself is often important for the biological activity of peptides, as its hydroxyl group can participate in hydrogen bonding or be a site for glycosylation. By using this compound, researchers can incorporate threonine at the C-terminus of a peptide fragment that is crucial for the construction of a larger bioactive molecule or a peptidomimetic drug candidate.[4]

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex peptides and proteins. Its synthesis is straightforward, and its unique C-terminal functionality enables powerful fragment condensation strategies that are essential for modern peptide chemistry and drug development. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will empower researchers to effectively utilize this important building block in their scientific endeavors.

References

-

Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. Available at: [Link]

- Barlos, K., & Gatos, D. (2012). Fmoc Solid Phase Peptide Synthesis. In The Chemical Synthesis of Peptides (pp. 115-180).

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

J&K Scientific LLC. This compound | 69568-63-4. Available at: [Link]

- Google Patents. Method for preparing Boc-L-threonine. CN104326944A.

- Houben-Weyl. (2001). Synthesis of Peptides. In Methods of Organic Chemistry, Volume E 22a.

Sources

Boc-L-threonine hydrazide structure and stereochemistry

An In-depth Technical Guide to Boc-L-Threonine Hydrazide: Structure, Stereochemistry, and Synthetic Applications

Introduction

In the landscape of modern drug discovery and peptide chemistry, the strategic use of precisely engineered building blocks is paramount. Among these, This compound emerges as a cornerstone intermediate, valued for its unique combination of a critical amino acid scaffold, a versatile protecting group, and a reactive hydrazide functionality. This guide offers a deep dive into the molecular architecture, stereochemical nuances, synthesis, and key applications of this compound, tailored for researchers and scientists in the pharmaceutical and biotechnological sectors. Understanding the core principles of this molecule is essential for its effective application in the synthesis of complex peptides, peptidomimetics, and other therapeutic agents.

Molecular Structure and Physicochemical Properties

The structure of this compound is a deliberate amalgamation of three key chemical moieties, each imparting specific and crucial properties to the molecule as a whole.

-

The L-Threonine Core: This provides the fundamental amino acid framework. Threonine is one of the two proteinogenic amino acids with a second chiral center in its side chain, which introduces significant conformational constraints and potential for specific biological interactions. The hydroxyl group on the side chain offers a site for post-translational modifications or further chemical derivatization.

-

The Boc (tert-Butoxycarbonyl) Group: As a protecting group for the α-amino function, the Boc group is a linchpin of modern peptide synthesis.[1] Its primary role is to prevent unwanted side reactions at the nitrogen terminus during peptide coupling.[1] The key advantage of the Boc group is its stability under a wide range of reaction conditions, yet its facile removal under moderately acidic conditions (e.g., with trifluoroacetic acid), which typically do not affect other sensitive functional groups.[2]

-

The Hydrazide Functional Group (-CONHNH₂): This moiety replaces the carboxylic acid of the parent amino acid. The hydrazide is a versatile functional group in synthetic chemistry. It can serve as a stable carboxyl protecting group or be readily converted into a highly reactive acyl azide for peptide fragment condensation.[3][4] Furthermore, hydrazides are key synthons for the creation of various heterocyclic compounds with potential biological activity, such as oxadiazoles and pyrazoles.[5]

Below is a diagram illustrating the chemical structure of this compound.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of Boc-L-Threonine and Related Compounds

| Property | Boc-L-threonine | This compound (Predicted) |

| Molecular Formula | C₉H₁₇NO₅[6] | C₉H₁₉N₃O₄ |

| Molecular Weight | 219.23 g/mol [6] | 233.26 g/mol |

| Appearance | White to off-white crystalline powder[1] | White to off-white solid |

| CAS Number | 2592-18-9[7] | Not readily available |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone[8] | Expected to be soluble in polar organic solvents like MeOH, DMF |

Stereochemistry: The Foundation of Biological Specificity

The biological activity of peptides and small molecules is intrinsically linked to their three-dimensional structure. This compound possesses two chiral centers, at the α-carbon (Cα) and the β-carbon (Cβ), which define its specific stereoisomeric form.

The naturally occurring L-threonine has a (2S, 3R) configuration.[6] This designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules:

-

At Cα (the second carbon): The priority of the substituents is: -NH-Boc > -C(O)NHNH₂ > -CβH(OH)CH₃ > -H. With the lowest priority group (H) pointing away, the sequence from highest to lowest priority traces a counter-clockwise circle, hence the 'S' configuration.

-

At Cβ (the third carbon): The priority of the substituents is: -OH > -Cα(NHBoc)C(O)NHNH₂ > -CH₃ > -H. With the lowest priority group (H) oriented away from the viewer, the sequence traces a clockwise circle, leading to the 'R' configuration.

Maintaining this (2S, 3R) stereochemistry is critical.[9] Any racemization at the α-carbon during synthesis or subsequent coupling reactions can lead to the formation of diastereomeric peptides, which can be difficult to separate and may have altered or undesirable biological activities. The use of hydrazides as precursors for acyl azides in peptide coupling is known to proceed with a low risk of racemization, which is a significant advantage of this building block.[3]

Caption: Stereochemical representation of this compound.

Synthesis of this compound

The most direct and widely employed method for synthesizing amino acid hydrazides is the hydrazinolysis of a corresponding ester derivative. This approach is efficient and generally high-yielding.

Synthetic Strategy: The Hydrazinolysis of an Ester Precursor

The overall synthetic pathway involves two main stages:

-

Esterification: The carboxylic acid of commercially available Boc-L-threonine is first converted to a simple alkyl ester, typically a methyl or ethyl ester. This is a standard esterification reaction, often carried out using an alcohol (methanol or ethanol) under acidic catalysis. The ester serves to activate the carboxyl group for the subsequent nucleophilic attack by hydrazine.

-

Hydrazinolysis: The purified Boc-L-threonine ester is then treated with hydrazine hydrate. Hydrazine is a potent nucleophile and readily attacks the electrophilic carbonyl carbon of the ester, displacing the alcohol to form the stable hydrazide. This reaction is typically carried out in an alcoholic solvent or a polar aprotic solvent like DMF.[2]

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure based on established methods for amino acid hydrazide synthesis.

Step 1: Synthesis of Boc-L-Threonine Methyl Ester

-

Suspend Boc-L-threonine (1.0 eq) in methanol (5-10 mL per gram of amino acid).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, during which the suspension should become a clear solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure. The resulting crude oil or solid is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-L-threonine methyl ester, which can be used directly in the next step or purified by column chromatography.

Step 2: Hydrazinolysis to form this compound

-

Dissolve the Boc-L-threonine methyl ester (1.0 eq) in ethanol (10 mL per gram of ester).

-

Add hydrazine hydrate (3.0-5.0 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the progress of the reaction by TLC or HPLC. The reaction is complete when the ester spot has disappeared.

-

Remove the solvent and excess hydrazine under reduced pressure.

-

The crude product is often a solid. It can be purified by trituration with diethyl ether or by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the pure this compound.

In-Process Controls and Characterization

-

TLC: A simple and effective way to monitor the reaction progress, using a mobile phase such as 10% methanol in dichloromethane.

-

HPLC: Provides a more quantitative assessment of the reaction conversion and the purity of the final product. Chiral HPLC can be used to confirm the enantiomeric purity.[9]

-

¹H NMR and ¹³C NMR: Confirms the structure of the final product by identifying the characteristic chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

Applications in Peptide Synthesis and Drug Discovery

This compound is not an end product but a versatile intermediate with significant applications.

-

Peptide Synthesis: The primary application is in solution-phase peptide synthesis. The hydrazide group can be converted to a highly reactive acyl azide upon treatment with nitrous acid (generated in situ from sodium nitrite and an acid).[10] This acyl azide can then be coupled with the N-terminus of another amino acid or peptide fragment. This method, known as the azide coupling strategy, is well-regarded for its low propensity to cause racemization.[10]

-

Fragment Condensation and Native Chemical Ligation: Peptide hydrazides are crucial precursors for peptide thioesters, which are key intermediates in native chemical ligation (NCL).[3][11] NCL allows for the assembly of large peptides and even small proteins from smaller, unprotected peptide fragments.[4]

-

Medicinal Chemistry: The hydrazide moiety itself is a "privileged" structure in medicinal chemistry. Hydrazide-hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[12] Therefore, this compound can serve as a starting point for the synthesis of novel small-molecule drug candidates.

-

Bioconjugation: The hydrazide group can be used in bioconjugation chemistry to link peptides to other molecules, such as carrier proteins, labels, or surfaces, often through the formation of a stable hydrazone linkage with an aldehyde or ketone.[13]

Conclusion

This compound stands as a testament to the power of rational molecular design in chemical synthesis. By combining the stereochemical purity of L-threonine, the reliable protection of the Boc group, and the synthetic flexibility of the hydrazide function, it provides researchers with a powerful tool for the construction of complex and biologically relevant molecules. Its role in facilitating racemization-free peptide couplings and its potential as a scaffold in medicinal chemistry ensures its continued importance in the pursuit of new therapeutics.

References

-

PubChem. N-tert-Butoxycarbonyl-L-threonine. National Center for Biotechnology Information. Available from: [Link]

- Yajima, H., & Kiso, Y. (Eds.). (2006). Synthesis of Peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E22a.

-

PubChem. Boc-Thr(Bzl)-OSu. National Center for Biotechnology Information. Available from: [Link]

-

Hartmann, M., et al. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of Peptide Science, 21(5), 389-395. Available from: [Link]

- Fang, G., et al. (2011). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.

- Google Patents. CN104326944A - Method for preparing Boc-L-threonine.

-

Zheng, J. S., et al. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8(12), 2483-2495. Available from: [Link]

-

Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. Available from: [Link]

-

de la Torre, P., et al. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 29(3), 698. Available from: [Link]

- Patil, R., et al. (2012). Cellular Delivery of Doxorubicin via pH-Controlled Hydrazone Linkage Using Multifunctional Nano Vehicle Based on Poly(β-L-Malic Acid). Pharmaceutical Research, 29(9), 2465-2479.

- Liu, C. F., & Tam, J. P. (2007). Protein chemical synthesis by ligation of peptide hydrazides. Methods in Molecular Biology, 380, 43-60.

- Brik, A., & Wong, C. H. (2008). Chemical synthesis of proteins using hydrazide intermediates.

-

Titi, A., et al. (2022). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Molecules, 27(19), 6296. Available from: [Link]

-

Wang, Y., et al. (2022). Terahertz Spectroscopic Analysis of Co-Crystallized Mixtures in an L-threonine Diastereomer System. Spectroscopy, 37(8), 24-30. Available from: [Link]

- Khattab, S. N. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl)

- Pirkle, W. H., & Pochapsky, T. C. (1987). Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis.

-

Leah4sci. (2016, March 9). Amino Acid Stereochemistry R and S vs D and L Configuration [Video]. YouTube. Available from: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N-tert-Butoxycarbonyl-L-threonine | C9H17NO5 | CID 2724766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]

- 8. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

Synthesis of Boc-L-threonine hydrazide from L-threonine

An In-Depth Technical Guide to the Synthesis of Boc-L-threonine Hydrazide from L-threonine

Executive Summary

This compound is a valuable building block in modern medicinal chemistry and peptide synthesis. Its utility stems from the orthogonal nature of the acid-labile N-terminal Boc protecting group and the nucleophilic hydrazide moiety, which serves as a versatile handle for peptide bond formation or the construction of various heterocyclic scaffolds. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound starting from the readily available chiral precursor, L-threonine. The described three-step sequence—N-protection, esterification, and subsequent hydrazinolysis—is detailed with an emphasis on the underlying chemical principles, optimization of reaction conditions, and rigorous analytical characterization, ensuring a reproducible and scalable process for research and drug development professionals.

Introduction: Strategic Importance and Synthetic Overview

The tert-butoxycarbonyl (Boc) group is a cornerstone of amino acid protection strategy in peptide synthesis.[] Its stability under a wide range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), makes it an ideal choice for multi-step synthetic routes.[][2] The hydrazide functional group, on the other hand, is a key synthon for forming peptide bonds via azide-based coupling methods and serves as a precursor for synthesizing various biologically active molecules.

The synthesis of this compound from L-threonine is a logical and efficient process that proceeds through three distinct chemical transformations:

-

N-Protection : The amino group of L-threonine is selectively protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

-

Carboxyl Activation (Esterification) : The carboxylic acid of the resulting Boc-L-threonine is converted into a methyl ester. This step is crucial as it activates the carboxyl group for the subsequent nucleophilic attack by hydrazine.

-

Hydrazinolysis : The methyl ester is treated with hydrazine hydrate to yield the final this compound.

This guide will elaborate on the causality behind each experimental choice, providing a robust, self-validating protocol for each step.

The Synthetic Pathway: A Step-by-Step Elucidation

The overall synthetic transformation is visualized below. This multi-step approach is necessary to selectively modify the carboxyl terminus without interfering with the N-terminal amino group or the side-chain hydroxyl group.

Caption: Overall 3-step synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: N-tert-Butoxycarbonylation of L-Threonine

Causality and Expertise: The protection of the amino group is the critical first step. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity under mild conditions and the benign nature of its byproducts (tert-butanol and CO₂).[3] The reaction is performed in a mixed aqueous-organic solvent system under basic conditions (pH 9-11).[4][5] The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride.

Detailed Protocol:

-

In a round-bottom flask, dissolve L-threonine (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent (e.g., dioxane, methanol, or tert-butanol).[3][5]

-

Cool the solution to 0-5 °C in an ice bath.

-

Adjust the pH of the solution to 9-10 by the dropwise addition of an aqueous base, such as sodium hydroxide or potassium hydroxide.[4]

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) to the reaction mixture while maintaining the temperature and pH. The pH will drop as the reaction proceeds and should be readjusted as necessary.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the mixture with a nonpolar solvent like pentane or hexane to remove any unreacted Boc₂O.

-

Re-cool the aqueous layer to 0-5 °C and carefully acidify to pH 2-3 with a cold, dilute solution of a non-oxidizing acid such as potassium hydrogen sulfate or citric acid.[3]

-

Extract the product, Boc-L-threonine, into an organic solvent such as ethyl acetate or isopropyl acetate.[3]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-threonine, typically as a white solid or a viscous oil that can be crystallized.[5]

Step 2: Esterification of Boc-L-Threonine

Causality and Expertise: The carboxylic acid of Boc-L-threonine is not sufficiently electrophilic to react directly with hydrazine. Conversion to a methyl ester significantly enhances its reactivity. A common and effective method is Fischer esterification, but for acid-sensitive substrates like Boc-protected amino acids, methods that generate HCl in situ are preferred. The use of thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol provides a mild and efficient route to the methyl ester.[6][7]

Detailed Protocol (using SOCl₂):

-

Suspend Boc-L-threonine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to -10 °C to 0 °C in an ice-salt bath.

-

Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.[8]

-

Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer, wash it sequentially with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo to obtain Boc-L-threonine methyl ester, often as a clear oil or low-melting solid, which can be used in the next step without further purification if of sufficient purity.[9]

Step 3: Hydrazinolysis of Boc-L-Threonine Methyl Ester

Causality and Expertise: This final step involves the nucleophilic acyl substitution of the methoxy group of the ester by hydrazine. Hydrazine hydrate (N₂H₄·H₂O) is a potent nucleophile that readily attacks the ester carbonyl. The reaction is typically carried out in an alcohol solvent, such as methanol or ethanol, at room temperature.

Detailed Protocol:

-

Dissolve the Boc-L-threonine methyl ester (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Add hydrazine hydrate (2.0-3.0 eq) dropwise to the solution at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature. The reaction is usually complete within 12-24 hours. Progress can be monitored by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess hydrazine hydrate.

-

The crude product often crystallizes upon concentration or by trituration with a solvent like diethyl ether or a hexane/ethyl acetate mixture.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound as a white crystalline solid.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates must be validated through rigorous analytical techniques.

Quantitative Data Summary

The following table summarizes typical parameters for the three-step synthesis.

| Step | Key Reagents | Solvent | Temp. | Time | Typical Yield |

| 1. N-Protection | L-Threonine, (Boc)₂O, NaOH | Dioxane/Water | 0°C → RT | 12-18 h | 85-95% |

| 2. Esterification | Boc-L-Thr-OH, SOCl₂, CH₃OH | Methanol | 0°C → Reflux | 2-4 h | 85-90% |

| 3. Hydrazinolysis | Boc-L-Thr-OMe, N₂H₄·H₂O | Methanol | Room Temp. | 12-24 h | 90-98% |

Spectroscopic Characterization

-

Boc-L-Threonine (Intermediate 1):

-

¹H NMR: Expect signals for the Boc group (singlet, ~1.4 ppm, 9H), the methyl group of threonine (doublet, ~1.2 ppm, 3H), and the α- and β-protons (~4.2 ppm).[10]

-

¹³C NMR: Key signals include the Boc carbonyl (~156 ppm), the carboxylic acid carbonyl (~174 ppm), the Boc quaternary carbon (~80 ppm), and the Cα and Cβ of the threonine backbone.[11][12]

-

-

Boc-L-Threonine Methyl Ester (Intermediate 2):

-

¹H NMR: Appearance of a new singlet around 3.7 ppm corresponding to the methyl ester protons (3H).

-

Mass Spec (ESI-MS): A peak corresponding to [M+Na]⁺ is expected.

-

-

This compound (Final Product):

-

¹H NMR (DMSO-d₆): Disappearance of the methyl ester signal. Appearance of broad signals corresponding to the -NH-NH₂ protons.

-

¹³C NMR (DMSO-d₆): The ester carbonyl signal will be shifted slightly upfield to ~170 ppm, characteristic of an amide/hydrazide carbonyl.

-

Mass Spec (ESI-MS): A peak corresponding to [M+H]⁺ or [M+Na]⁺ should be observed, confirming the molecular weight of the final product.

-

Visualized Laboratory Workflow

The following diagram illustrates the logical flow of operations in the laboratory for this synthesis.

Caption: Laboratory workflow from starting material to final product.

Conclusion

This guide presents a robust and well-characterized three-step synthesis for this compound from L-threonine. By detailing the rationale behind reagent selection and reaction conditions, and by providing clear, step-by-step protocols, this document serves as a reliable resource for researchers in peptide synthesis and drug discovery. The described methods are scalable and utilize common laboratory reagents, ensuring broad applicability and successful outcomes.

References

-

Pozdnev, V. F. (1988). N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine. Organic Syntheses, Coll. Vol. 6, 418.

-

CHONGZHOU HERUI TECHNOLOGY Co Ltd. (2015). Method for preparing Boc-L-threonine. CN104326944A.

-

ChemicalBook. (n.d.). Boc-L-Threonine synthesis.

-

BOC Sciences. (n.d.). BOC-Amino Acids.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

-

Reddy, G. S. R., Rao, G. V., & Iyengar, D. S. (2001). A Convenient Synthesis of Amino Acid Methyl Esters. Arkivoc, 2001(v), 46-50.

-

ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-threonine-OH 5. [Image from a publication].

-

Organic Syntheses Procedure. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester.

-

Ryu, J.-S., & Kwak, J. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 22(8), 1238.

-

Khattab, S. N. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Molecules, 10(10), 1218–1228.

-

Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals.

-

AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis.

-

Sumitomo Chemical Co. (2010). Method for producing amino acid ester hydrochloride. JP4356292B2.

-

ChemicalBook. (n.d.). Boc-Thr(Bzl)-OH(15260-10-3) 1H NMR spectrum.

Sources

- 2. peptide.com [peptide.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN104326944A - Method for preparing Boc-L-threonine - Google Patents [patents.google.com]

- 5. Boc-L-Threonine synthesis - chemicalbook [chemicalbook.com]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 8. tsijournals.com [tsijournals.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Boc-Thr(Bzl)-OH(15260-10-3) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Strategic Imperative of Boc Protection in Threonine Hydrazide Chemistry: A Guide for Advanced Synthesis

Abstract

In the intricate landscape of peptide synthesis and drug development, peptide hydrazides serve as exceptionally versatile intermediates. They are pivotal for segment condensation strategies, the synthesis of cyclic peptides, and modern bioconjugation techniques. Threonine, with its secondary hydroxyl group, presents unique challenges and opportunities within these frameworks. This technical guide provides an in-depth analysis of the role of the tert-butyloxycarbonyl (Boc) protecting group in the chemistry of threonine hydrazide. We will explore the causality behind its selection, detail robust synthetic and deprotection protocols, and illustrate its strategic application in complex synthetic workflows, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Synthetic Value of Threonine Hydrazide

Peptide hydrazides are stable, crystalline compounds that act as crucial precursors for the acyl azide method of peptide coupling—a classic technique renowned for its low propensity for racemization during the coupling of peptide fragments.[1][2] More recently, their utility has expanded significantly; they now serve as precursors to peptide thioesters for Native Chemical Ligation (NCL) and are key components in Serine/Threonine Ligation (STL), enabling the synthesis of large proteins that are otherwise inaccessible.[2][3]

Threonine is a bifunctional amino acid containing both a secondary hydroxyl group and a chiral center on its side chain. This complexity necessitates a sophisticated protection strategy to prevent undesirable side reactions, such as O-acylation or β-elimination, during peptide synthesis.[4] The synthesis and subsequent reactions of a threonine building block, particularly one activated as a hydrazide, mandate precise control over the reactivity of its α-amino group. This is where the strategic implementation of the Boc protecting group becomes indispensable.

The Boc Group: A Deliberate Choice for Amine Protection

Protecting groups are fundamental tools in organic synthesis, allowing chemists to temporarily mask a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule.[5][6] The tert-butyloxycarbonyl (Boc) group, introduced in the late 1950s, remains a cornerstone of peptide chemistry for several compelling reasons.[7]

Key Properties of the Boc Group:

-

Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA), via a stable tert-butyl cation intermediate.[8][9][10]

-

Base and Nucleophile Stability: It is exceptionally stable to a wide range of basic conditions (e.g., piperidine, NaOH) and nucleophiles, including hydrazinolysis.[] This stability is crucial when preparing the hydrazide from a corresponding ester.

-

Orthogonality: The Boc group's unique acid-lability allows it to be used in orthogonal protection schemes. For instance, it can be removed without affecting base-labile groups (like Fmoc) or groups cleaved by hydrogenolysis (like Cbz), enabling selective deprotection and controlled, directional synthesis.[8][12]

This combination of properties makes the Boc group the ideal candidate for protecting the α-amino function of threonine during the synthesis and application of its hydrazide derivative. It ensures the N-terminus remains inert during hydrazide formation and subsequent coupling reactions, yet can be removed cleanly when required for peptide chain elongation.

Synthesis and Handling of Boc-Threonine Hydrazide

The synthesis of Boc-Thr-NHNH₂ requires a multi-step approach that leverages the stability of the Boc group. The most common and reliable method involves the hydrazinolysis of an activated carboxylic acid, typically a methyl or ethyl ester.

Rationale for the Synthetic Pathway

A direct reaction between Boc-Thr-OH and hydrazine is impractical. The free carboxylic acid would engage in a non-productive acid-base reaction with the basic hydrazine, forming a stable salt and preventing the desired nucleophilic acyl substitution. Therefore, the carboxyl group must first be activated. Esterification provides a stable, yet sufficiently reactive, intermediate for the subsequent hydrazinolysis step.

The secondary hydroxyl group of threonine can also be a site of side reactions. In many rigorous synthetic plans, particularly those involving strong activating agents, the threonine side chain is also protected. In Boc-based solid-phase peptide synthesis (SPPS), a common choice is the benzyl (Bzl) ether, which is stable to the TFA used for Boc deprotection but is cleaved simultaneously with the final peptide from the resin using strong acids like hydrogen fluoride (HF).[13][14] For the purposes of this guide, we will describe the synthesis of the side-chain-unprotected variant, which is suitable for many applications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Oxidation and Phenolysis of Peptide/Protein C-Terminal Hydrazides Afford Salicylaldehyde Ester Surrogates for Chemical Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. BOC Protection and Deprotection [bzchemicals.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. biosynth.com [biosynth.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

The Versatile Chiral Synthon: A Technical Guide to Boc-L-threonine Hydrazide in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Chirality in Modern Synthesis

In the landscape of contemporary drug discovery and development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Nature's biological targets are inherently chiral, demanding a lock-and-key fit that distinguishes between enantiomers. Consequently, the ability to construct complex, enantiomerically pure molecules is a cornerstone of medicinal chemistry. Chiral building blocks, molecular fragments possessing defined stereogenic centers, serve as invaluable starting materials in this endeavor, streamlining synthetic routes and ensuring stereochemical fidelity.[1][2] Among these, Boc-L-threonine hydrazide emerges as a particularly versatile and powerful tool, offering a unique combination of functionalities that can be strategically exploited in the asymmetric synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound as a cornerstone of modern stereoselective synthesis.

Understanding the Asset: The Molecular Architecture of this compound

This compound is a chiral molecule derived from the naturally occurring amino acid L-threonine. Its structure is characterized by three key functional groups, each contributing to its synthetic utility:

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group masks the α-amino functionality, rendering it temporarily inert to a wide range of reaction conditions. This robust protecting group is readily introduced and can be cleanly removed under acidic conditions, a cornerstone of modern peptide synthesis and a critical feature for sequential synthetic transformations.[3][4] The presence of the Boc group enhances the solubility of the molecule in common organic solvents and prevents unwanted side reactions at the nitrogen atom.

-

The Chiral Threonine Backbone: The inherent chirality of the L-threonine core, with its (2S, 3R) configuration, provides the foundation for its use as a chiral building block. The defined stereochemistry at the α- and β-carbons can be transferred to new stereocenters during the course of a reaction, acting as a powerful tool for asymmetric induction. The hydroxyl group at the β-position offers an additional site for modification or for directing stereoselective transformations.

-

The Hydrazide Moiety: The hydrazide group (-CONHNH₂) is a versatile functional handle. It can act as a nucleophile, participate in condensation reactions to form hydrazones and other heterocyclic systems, and serve as a precursor to other functional groups.[5] This reactivity is central to many of the applications of this compound in the construction of complex molecular architectures.

Figure 1: Molecular structure of Boc-L-threonine. The hydrazide derivative would have the carboxylic acid converted to a -CONHNH2 group.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is a two-step process commencing with the protection of the parent amino acid, L-threonine, followed by the conversion of the carboxylic acid to the corresponding hydrazide.

Step 1: N-Protection of L-Threonine

The initial and crucial step is the protection of the α-amino group of L-threonine with the Boc group. This is typically achieved by reacting L-threonine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base serves to deprotonate the amino group, enhancing its nucleophilicity towards the electrophilic carbonyl carbon of (Boc)₂O.

Experimental Protocol: Synthesis of Boc-L-threonine [3][6]

-

Dissolution: Dissolve L-threonine (1.0 eq) in an aqueous solution of a suitable base, such as sodium hydroxide or potassium hydroxide, at a concentration that maintains a pH between 9 and 11.[7]

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise or as a solution in a water-miscible solvent like dioxane or THF. The reaction is often performed at 0-5 °C to control the exothermicity.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Acidify the reaction mixture to a pH of 2-3 using a suitable acid, such as potassium hydrogen sulfate or dilute hydrochloric acid.[3] This protonates the carboxylate, making the product extractable into an organic solvent.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-threonine, which is often a white solid or a viscous oil.

| Parameter | Condition | Rationale |

| Base | NaOH, KOH, NaHCO₃ | Deprotonates the amino group to increase its nucleophilicity. |

| Solvent | Water/Dioxane, Water/THF | Ensures solubility of both the amino acid and (Boc)₂O. |

| Temperature | 0 °C to Room Temperature | Controls the initial exotherm and allows the reaction to proceed to completion. |

| pH during Workup | 2-3 | Protonates the carboxylate for efficient extraction into the organic phase. |

Table 1: Key Parameters for the Synthesis of Boc-L-threonine.

Step 2: Conversion to this compound

With the amino group protected, the carboxylic acid of Boc-L-threonine can be converted to the hydrazide. A common and efficient method involves the activation of the carboxylic acid followed by reaction with hydrazine. Alternatively, the synthesis can proceed via the corresponding methyl ester followed by hydrazinolysis.

Method A: Direct Coupling with Hydrazine

This method utilizes a peptide coupling reagent to activate the carboxylic acid in situ, which then reacts with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound (via Direct Coupling) [7]

-

Activation: Dissolve Boc-L-threonine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Add a coupling reagent such as HATU (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIEA) (2.0 eq) at 0 °C.

-

Hydrazine Addition: After a brief activation period (5-10 minutes), add hydrazine hydrate (1.0-1.2 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring for completion by TLC.

-

Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine to remove water-soluble byproducts. Dry the organic layer and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Method B: Via the Methyl Ester

This two-step approach involves the initial formation of the methyl ester of Boc-L-threonine, followed by hydrazinolysis.

Experimental Protocol: Synthesis of this compound (via Methyl Ester) [8][9]

-

Esterification: Convert Boc-L-threonine to its methyl ester. A common method involves reaction with methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent.[9] Alternatively, reaction with methanol in the presence of an acid catalyst can be employed.

-

Hydrazinolysis: Dissolve the purified Boc-L-threonine methyl ester in a suitable solvent such as methanol or ethanol. Add an excess of hydrazine hydrate (typically 5-10 equivalents).

-

Reaction: Heat the reaction mixture at reflux for several hours, monitoring the disappearance of the starting ester by TLC.

-

Purification: After completion, remove the solvent and excess hydrazine under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography.

Figure 2: Synthetic workflow for this compound.

Applications in Asymmetric Synthesis: A Chiral Scaffold for Innovation

The true value of this compound lies in its application as a versatile chiral building block for the synthesis of complex, stereochemically defined molecules.

Synthesis of Chiral Heterocyclic Compounds

The hydrazide functionality provides a convenient entry point for the construction of various heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.[10] Condensation of this compound with dicarbonyl compounds, for instance, can lead to the formation of chiral pyridazines or pyrazoles, where the stereocenters of the threonine backbone can influence the stereochemical outcome of the cyclization or subsequent transformations.

One notable application is in the synthesis of chiral 1,3,4-oxadiazoles. These heterocycles can be prepared from acyl hydrazides through various cyclization strategies.[5] By using this compound, a chiral substituent is directly incorporated into the oxadiazole ring, providing a scaffold for the development of novel chiral ligands or biologically active molecules.

Figure 3: General schemes for the synthesis of chiral heterocycles.

As a Chiral Auxiliary

The chiral backbone of this compound can be employed as a chiral auxiliary to control the stereochemistry of reactions at a prochiral center.[11] For example, condensation with a ketone or aldehyde can form a chiral hydrazone. The stereodefined environment provided by the threonine moiety can then direct the facial selectivity of a subsequent nucleophilic attack on the C=N bond, leading to the formation of a new stereocenter with high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved, liberating the chiral product.

Precursor for Chiral Ligands

The functional groups on this compound can be further elaborated to generate novel chiral ligands for asymmetric catalysis.[12] The amino and hydroxyl groups, after deprotection, and the hydrazide moiety itself can be modified to incorporate phosphine, amine, or other coordinating groups. The resulting multidentate chiral ligands can then be complexed with transition metals to create catalysts for a wide range of enantioselective transformations, such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

Mechanistic Considerations: The Source of Stereocontrol

The stereochemical outcome of reactions involving this compound as a chiral building block or auxiliary is governed by fundamental principles of asymmetric induction. The rigid, chair-like transition states or the formation of chelated intermediates often play a crucial role in dictating the facial selectivity of reactions. The steric bulk of the Boc group and the substituents on the threonine backbone create a biased environment, favoring the approach of reagents from the less hindered face. Furthermore, the hydroxyl group can participate in hydrogen bonding or act as a coordinating group with metal catalysts, further rigidifying the transition state and enhancing stereocontrol.

Conclusion and Future Outlook

This compound stands as a testament to the power of chiral building blocks derived from the chiral pool. Its straightforward synthesis, coupled with the versatile reactivity of its constituent functional groups, makes it an invaluable tool for the modern synthetic chemist. From the construction of complex chiral heterocycles to its application as a chiral auxiliary and a precursor for novel ligands, the potential of this synthon is vast. As the demand for enantiomerically pure pharmaceuticals and other fine chemicals continues to grow, the strategic application of well-designed chiral building blocks like this compound will undoubtedly play an increasingly pivotal role in advancing the frontiers of asymmetric synthesis. Future research will likely focus on expanding the scope of its applications in stereoselective transformations, developing novel catalytic systems based on its scaffold, and its incorporation into the synthesis of complex natural products and medicinally relevant molecules.

References

- Garner, P., & Park, J. M. (1987). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses, 65, 18.

- Ragnarsson, U., Karlsson, S. M., Sandberg, B. E., & Larsson, L. E. (1973). tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses, 53, 25.

- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons.

- Khattab, S. N. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl)

- Enders, D., & Bettray, W. (1997). Asymmetric Synthesis of a-Substituted a-Amino Acids via SAMP-/RAMP-Hydrazones. Synlett, 1997(6), 719–721.

- Mali, S. N., & Jawale, D. V. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Pharmaceuticals, 14(7), 653.

-

Chem-Impex. (n.d.). Boc-L-threonine methyl ester. Retrieved from [Link]

- Gladiali, S., & Punniyamurthy, T. (2012). Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. RSC Advances, 2(24), 8963–8980.

- Ager, D. J. (1994). The Chiral Pool. In Asymmetric Synthetic Methodology (pp. 1-14). CRC Press.

- Blaser, H. U. (2002). The Chiral Pool as a Source of Enantioselective Catalysts and Auxiliaries.

-

PubChem. (n.d.). N-tert-Butoxycarbonyl-L-threonine. Retrieved from [Link]

- Google Patents. (2015). CN104326944A - Method for preparing Boc-L-threonine.

-

National Institutes of Health. (2021). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Retrieved from [Link]

-

ResearchGate. (2008). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Retrieved from [Link]

-

TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

-

PubChem. (n.d.). N-tert-Butoxycarbonyl-L-threonine | C9H17NO5 | CID 2724766. Retrieved from [Link]

-

Beilstein Journals. (2012). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

-

AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]

-

National Institutes of Health. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Retrieved from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

National Institutes of Health. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]

-

ResearchGate. (2022). De-esterification of amino acid esters. Retrieved from [Link]

-

National Institutes of Health. (2013). Stereoselective Synthesis of Dienyl-Carboxylate Building Blocks: Formal Synthesis of Inthomycin C. Retrieved from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Impact Factor. (2022). Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds. Retrieved from [Link]

-

Organic Syntheses. (1990). N-tert-BUTOXYCARBONYL-L-LEUCINAL. Retrieved from [Link]

-

ACS Publications. (2007). Electrophilic Amination of Amino Acids with N-Boc-oxaziridines: Efficient Preparation of N-Orthogonally Diprotected Hydrazino Acids and Piperazic Acid Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with aldehydes or ketones. Retrieved from [Link]

-

Organic Syntheses. (2017). N-Boc-hydroxylamine. Retrieved from [Link]

-

National Institutes of Health. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

-

ArTS - UniTS. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitub. Retrieved from [Link]

-

National Institutes of Health. (2021). Amino Turbo Chirality and Its Asymmetric Control. Retrieved from [Link]

-

Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

ResearchGate. (2020). ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled.... Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). This compound | 69568-63-4. Retrieved from [Link]

-

ResearchGate. (2005). (PDF) Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 6. CN104326944A - Method for preparing Boc-L-threonine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.ucla.edu [chem.ucla.edu]

- 11. Diastereoselective synthesis of substituted diaziridines from simple ketones and aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Note: Boc-L-Threonine Hydrazide as a Versatile Scaffold for the Synthesis of Novel Enzyme Inhibitors

Abstract

This technical guide details the strategic application of N-Boc-L-threonine hydrazide as a pivotal building block in the synthesis of enzyme inhibitors. The unique structural features of this reagent—combining the stereospecificity and hydroxyl functionality of L-threonine with the versatile reactivity of a protected hydrazide—offer a powerful platform for drug discovery professionals. We will explore its utility in two primary synthetic strategies: the construction of peptidomimetic inhibitors via C-terminal modification and the generation of diverse hydrazone-based libraries. This document provides field-proven insights, detailed step-by-step protocols, and the scientific rationale behind key experimental choices, designed for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of Threonine and Hydrazide Moieties in Inhibitor Design

The rational design of enzyme inhibitors often relies on scaffolds that mimic natural substrates or exploit specific interactions within an enzyme's active site. The Boc-L-threonine hydrazide molecule is uniquely positioned at the intersection of peptide and small molecule chemistry, offering distinct advantages derived from its constituent parts.

The Role of the Threonine Scaffold: More Than a Structural Component

The L-threonine residue is not merely a passive spacer in biological systems; its secondary hydroxyl group and defined stereochemistry are critical for molecular recognition and catalysis. In many enzymes, threonine residues within the active site directly participate in substrate binding and orientation. Furthermore, threonine is a key residue in certain classes of proteases, such as threonine proteases, where its hydroxyl side chain acts as the catalytic nucleophile. Inhibitors that incorporate a threonine motif can therefore achieve high affinity and specificity by recapitulating these native interactions. The boronic acid-based drug Bortezomib, a potent proteasome inhibitor, exemplifies this by forming a reversible covalent bond with the active site threonine's hydroxyl group.

The Hydrazide Functional Group: A Gateway to Diverse Inhibitors

The hydrazide moiety (-CO-NH-NH₂) is a highly versatile functional group in medicinal chemistry. It serves as a stable bioisostere for the peptide bond but with altered electronic and hydrogen-bonding properties. More importantly, it is a reactive handle for a variety of chemical transformations:

-

Formation of Hydrazones: Hydrazides readily condense with aldehydes and ketones to form stable hydrazone linkages. This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of potential inhibitors from a common precursor[1][2].

-

Precursor for Peptide Ligation: In advanced peptide synthesis, the C-terminal hydrazide can be converted into a highly reactive peptide thioester or azide. These intermediates are essential for methods like Native Chemical Ligation (NCL), enabling the synthesis of large proteins and complex cyclic peptides[3][4][5].

-

Nucleophilic Core: The terminal -NH₂ group of the hydrazide is a potent nucleophile, enabling further derivatization to explore the chemical space around a core scaffold.

By combining the threonine framework with the hydrazide handle, this compound emerges as a high-value starting material for creating inhibitors that are both biologically relevant and synthetically accessible.

Synthesis of the Core Building Block: this compound

A reliable supply of the core building block is paramount. The following protocol describes a robust, solution-phase synthesis of this compound from its corresponding methyl ester, a common and cost-effective starting material.

Rationale for Method Selection

Direct hydrazinolysis of an ester is a classic, high-yielding, and straightforward transformation for preparing hydrazides. This method avoids the need for coupling agents and complex purification strategies often associated with starting from the carboxylic acid, making it ideal for generating the building block on a laboratory scale[6]. The use of hydrazine hydrate in a protic solvent like methanol or ethanol at room temperature ensures a clean conversion with minimal side products.

Detailed Protocol 1: Synthesis from Boc-L-Threonine Methyl Ester

This protocol details the conversion of Boc-L-Thr-OMe to Boc-L-Thr-NHNH₂.

Table 1: Reagents and Materials for Protocol 1

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Boc-L-Threonine Methyl Ester | 233.27 | 5.00 g | 21.43 | 1.0 |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 3.35 mL | 68.6 | ~3.2 |

| Methanol (Anhydrous) | 32.04 | 50 mL | - | - |

| Diethyl Ether (Anhydrous) | 74.12 | As needed | - | - |

| Round-bottom flask (100 mL) | - | 1 | - | - |

| Magnetic stirrer and stir bar | - | 1 | - | - |

| Buchner funnel and filter paper | - | 1 | - | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Boc-L-Threonine Methyl Ester (5.00 g, 21.43 mmol).

-

Dissolution: Add anhydrous methanol (50 mL) to the flask and stir at room temperature until the solid is completely dissolved.

-

Addition of Hydrazine: Carefully add hydrazine hydrate (3.35 mL, ~3.2 eq.) to the solution dropwise over 5 minutes. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 10% MeOH in CH₂Cl₂ eluent system). The reaction is generally complete within 24 hours, often indicated by the formation of a white precipitate[6].

-

Product Isolation:

-

Upon completion, reduce the solvent volume to approximately 10-15 mL under reduced pressure using a rotary evaporator.

-

Add anhydrous diethyl ether (~50 mL) to the concentrated mixture to precipitate the product fully.

-

Cool the suspension in an ice bath for 30 minutes to maximize precipitation.

-

-

Purification:

-

Collect the white solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting material and residual hydrazine.

-

Dry the product under high vacuum to a constant weight.

-

Characterization and Quality Control

A successful synthesis should yield a white crystalline solid with a yield typically >90%. The identity and purity of the this compound must be confirmed through standard analytical techniques.

-

¹H NMR (DMSO-d₆): The spectrum should show the disappearance of the methyl ester singlet (around 3.6-3.7 ppm) and the appearance of broad singlets for the hydrazide protons (-NH- and -NH₂).

-

Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ and/or [M+Na]⁺ ions corresponding to the product's molecular weight (233.27 g/mol ).

-

Melting Point: Compare the observed melting point with literature values.

Application in the Synthesis of Peptidomimetic Protease Inhibitors

Peptide hydrazides are invaluable intermediates in modern peptide chemistry. They serve as a stable precursor that can be chemoselectively converted into other functional groups after the main peptide chain has been assembled, a strategy known as late-stage diversification[5].

Strategy: C-Terminal Hydrazide as a Linchpin for Diversification

By incorporating an amino acid hydrazide at the C-terminus during Solid-Phase Peptide Synthesis (SPPS), the resulting fully-assembled peptide can be cleaved from the resin and then selectively modified. This approach allows a single peptide hydrazide precursor to be converted into multiple final products, such as peptide acids or amides, which often have vastly different biological activities and pharmacokinetic properties[5].

Workflow for Late-Stage Peptide Diversification

Caption: Workflow for SPPS synthesis and late-stage diversification of a C-terminal threonine peptide.

Detailed Protocol 2: Late-Stage Synthesis of a Modelin-5 Amide Derivative

This protocol demonstrates the synthesis of a known antimicrobial peptide, Modelin-5 (KLWKAWKA), as both a C-terminal acid and amide, starting from a common hydrazide precursor, adapted from established methods[5].

Part A: Synthesis of Peptide Hydrazide (Ac-KLWKAWKA-NHNH₂)

-

SPPS: Assemble the peptide sequence Ac-Lys(Boc)-Leu-Trp(Boc)-Lys(Boc)-Ala-Trp(Boc)-Lys(Boc)-Ala-OH on a 2-chlorotrityl chloride resin using standard Fmoc-SPPS chemistry.

-

Cleavage: Cleave the protected peptide from the resin using a mild solution of acetic acid/trifluoroethanol/DCM to yield the protected peptide acid.

-

Hydrazide Formation: Dissolve the protected peptide acid in DMF. Add HOBt (1.2 eq.) and DIC (1.1 eq.) and stir for 10 min. Add hydrazine monohydrate (5 eq.) and stir for 4-6 hours. Purify the resulting protected peptide hydrazide by HPLC.

-

Deprotection: Treat the purified product with a standard cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to remove side-chain protecting groups. Purify the final peptide hydrazide by reverse-phase HPLC.

Part B: Conversion to Peptide Amide (Protocol 2a)

-

Azide Formation: Dissolve the peptide hydrazide (1 eq.) in a buffered solution (e.g., pH 3-4). Cool to -15°C. Add sodium nitrite (NaNO₂, 1.5 eq.) and stir for 20 minutes to form the peptide azide in situ[5].

-

Ammonolysis: Add ammonium acetate (NH₄OAc, 10 eq.) to the azide solution and allow the reaction to warm to room temperature. Stir for 1-2 hours.

-

Purification: Purify the final peptide amide by reverse-phase HPLC and confirm its identity by MS.

Application in the Synthesis of Hydrazone-Based Enzyme Inhibitors

The condensation of this compound with various aldehydes is a powerful method for generating libraries of non-peptidic or peptidomimetic inhibitors. The resulting hydrazone linkage is metabolically robust and acts as a rigid linker that can position recognition elements (e.g., aromatic rings from the aldehyde) within an enzyme's active site.

Rationale: Hydrazones as Privileged Scaffolds

The N-acylhydrazone (NAH) moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds with diverse targets, including antimicrobial, anticancer, and anti-inflammatory agents[1][2]. The ability to form hydrogen bonds via the -NH- and -C=O groups, combined with the conformational constraint of the C=N double bond, makes it an excellent pharmacophore for enzyme inhibition[1].

General Reaction Scheme for Hydrazone Synthesis

Caption: Condensation reaction between this compound and an aldehyde.

Detailed Protocol 3: Synthesis of a Boc-L-Threonine Hydrazone Derivative

This protocol describes the synthesis of a model hydrazone from this compound and 4-hydroxybenzaldehyde, based on general procedures for hydrazone formation[2].

Table 2: Reagents and Materials for Protocol 3

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| This compound | 233.27 | 500 mg | 2.14 | 1.0 |

| 4-Hydroxybenzaldehyde | 122.12 | 262 mg | 2.14 | 1.0 |

| Methanol (Anhydrous) | 32.04 | 15 mL | - | - |

| Acetic Acid (Glacial) | 60.05 | 1-2 drops | - | Catalytic |

| Round-bottom flask (50 mL) | - | 1 | - | - |

Procedure:

-

Setup: Dissolve this compound (500 mg, 2.14 mmol) in anhydrous methanol (10 mL) in a 50 mL round-bottom flask.

-

Aldehyde Addition: In a separate vial, dissolve 4-hydroxybenzaldehyde (262 mg, 2.14 mmol) in anhydrous methanol (5 mL) and add it to the hydrazide solution.

-

Catalysis: Add 1-2 drops of glacial acetic acid to catalyze the condensation.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC for the consumption of the starting materials. A precipitate may form as the product is generated.

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold methanol and then diethyl ether.

-

Dry the product under vacuum. If necessary, the product can be recrystallized from a suitable solvent like ethanol/water.

-

Biochemical Evaluation of Synthesized Inhibitors

The ultimate validation of this synthetic platform is the biological activity of the resulting compounds. A systematic evaluation of inhibitory potency is crucial.

General Workflow for Enzyme Inhibition Assay

Caption: Workflow for the biochemical evaluation of synthesized enzyme inhibitors.

Data Presentation: Sample Inhibition Data

After synthesis, a library of hydrazone derivatives would be tested against a target enzyme. The results are typically summarized to establish a Structure-Activity Relationship (SAR).

Table 3: Sample Inhibition Data for Hydrazone Derivatives Against Human Carbonic Anhydrase II (hCA II)

| Compound ID | R-Group (from Aldehyde) | IC₅₀ (nM)[1] |

| Ref-AAZ | (Acetazolamide) | 12.1 |

| Thr-Hy-01 | 4-Hydroxyphenyl | 45.1 |

| Thr-Hy-02 | 2-Hydroxyphenyl | 28.9 |

| Thr-Hy-03 | 2,4-Dihydroxyphenyl | 15.3 |

| Thr-Hy-04 | 4-Nitrophenyl | 98.6 |

| Thr-Hy-05 | 4-(Dimethylamino)phenyl | 7.1 |

Note: Data is illustrative, based on trends observed for similar hydrazone-based inhibitors of hCA II. Actual values would require experimental determination.

This data allows researchers to deduce that, for this target, electron-donating groups (like -OH and -NMe₂) and specific substitution patterns on the phenyl ring enhance inhibitory activity.

Conclusion and Future Outlook

N-Boc-L-threonine hydrazide is a powerful and versatile building block for the synthesis of enzyme inhibitors. Its inherent stereochemistry and hydroxyl functionality provide a biologically relevant anchor for inhibitor design, while the reactive hydrazide handle opens avenues for both peptide diversification and combinatorial library synthesis. The protocols outlined in this note provide a reliable foundation for researchers to synthesize this key intermediate and apply it to the discovery of novel therapeutics.

Future work could involve incorporating this scaffold into more complex architectures, such as macrocyclic peptide inhibitors, or using it in fragment-based screening campaigns to identify new binding motifs for challenging enzyme targets. The synthetic accessibility and chemical versatility of this compound ensure its continued relevance in the field of drug discovery.

References

- Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- ResearchGate. (n.d.). Synthesis of peptide hydrazides: hydrazone resin versus hydrazine 2-CT resin.

- Vertex AI Search. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

-

MDPI. (2021). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. Retrieved January 24, 2026, from [Link]

-

PubMed Central (PMC). (2009). The Structural Basis for Allosteric Inhibition of a Threonine-sensitive Aspartokinase. Retrieved January 24, 2026, from [Link]

-